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Compound of Interest

Compound Name: GYKI 52466 dihydrochloride

Cat. No.: B10787767 Get Quote

An In-depth Technical Guide to GYKI 52466 Dihydrochloride

Introduction
GYKI 52466 is a 2,3-benzodiazepine compound that functions as a selective, non-competitive

antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2]

Unlike traditional 1,4-benzodiazepines that act on GABAA receptors, GYKI 52466 and related

2,3-benzodiazepines target ionotropic glutamate receptors.[1] This compound is recognized for

its orally-active anticonvulsant, neuroprotective, and skeletal muscle relaxant properties.[1] It

readily crosses the blood-brain barrier, making it an effective agent in central nervous system

studies.[3][4] This guide provides a detailed overview of its chemical structure, mechanism of

action, pharmacological properties, and the experimental protocols used for its

characterization.

Chemical Structure and Properties
GYKI 52466 dihydrochloride is the salt form of the parent compound, enhancing its solubility

for experimental use.[1] Its chemical identity is defined by several key parameters outlined

below.
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Property Data Reference

Preferred IUPAC Name

4-(8-Methyl-9H-1,3-

dioxolo[4,5-h]

[5]benzodiazepin-5-yl)-

benzenamine dihydrochloride

Synonyms

1-(4-aminophenyl)-4-methyl-

7,8-methylenedioxy-5H-2,3-

benzodiazepine

[6]

Molecular Formula
C₁₇H₁₅N₃O₂ · 2HCl (or

C₁₇H₁₇Cl₂N₃O₂)
[3]

Molecular Weight 366.24 g/mol [3]

Appearance Yellow solid [1]

InChI Key
RUBSCPARMVJNKX-

UHFFFAOYSA-N

SMILES

Cl.Cl.CC1=NN=C(C2=CC=C(N

)C=C2)C2=C(C1)C=C1OCOC

1=C2

Mechanism of Action
GYKI 52466 exerts its effects by specifically targeting AMPA receptors, which are crucial for

mediating fast excitatory synaptic transmission in the central nervous system.[4]

Allosteric Inhibition: The compound acts as a non-competitive antagonist, meaning it does not

compete with the endogenous ligand, glutamate, for the primary binding site.[2] Instead, it

binds to a distinct allosteric site on the AMPA receptor complex.[5] This binding induces a

conformational change in the receptor that reduces the flow of ions through its channel, even

when glutamate is bound.[5] The inhibition is voltage-independent and does not exhibit use-

dependence, confirming an allosteric mechanism. Some research suggests a complex, two-

step mechanism where an initial loose binding is followed by a rapid isomerization to a more

tightly bound, non-conducting state.[7]
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Receptor Selectivity: GYKI 52466 is highly selective for AMPA and kainate receptors over N-

methyl-D-aspartate (NMDA) and GABAA receptors.[1] This selectivity allows it to modulate

excitatory neurotransmission without the broader effects associated with non-selective

glutamate antagonists or GABAergic drugs.[1]
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Figure 1: Mechanism of GYKI 52466 as a non-competitive AMPA receptor antagonist.

Quantitative Pharmacological Data
The potency and selectivity of GYKI 52466 have been quantified through various

electrophysiological and binding assays. The half-maximal inhibitory concentrations (IC₅₀)

demonstrate its preference for AMPA receptors over other glutamate receptor subtypes.

Parameter Value Receptor/Condition Reference

IC₅₀ (AMPA-induced

response)
7.5 - 20 µM

Cultured rat

hippocampal neurons

IC₅₀ (Kainate-induced

response)
11 - 450 µM

Cultured rat

hippocampal neurons

IC₅₀ (NMDA-induced

response)
> 50 µM

Cultured rat

hippocampal neurons
[1]

Binding Rate (k_on) 1.6 x 10⁵ M⁻¹ s⁻¹
With Kainate as

agonist

Unbinding Rate (k_off) 3.2 s⁻¹
With Kainate as

agonist

Key Experimental Protocols
The characterization of GYKI 52466 relies on established in vitro and in vivo experimental

models.

In Vitro: Whole-Cell Voltage-Clamp Recordings
This technique is used to measure the effect of GYKI 52466 on ion currents mediated by AMPA

and kainate receptors in individual neurons.

Methodology:

Cell Preparation: Primary hippocampal neurons are cultured from rat embryos.
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Recording Setup: A neuron is selected for recording under a microscope. A glass

micropipette (recording electrode) filled with an internal solution is brought into contact with

the cell membrane.

Whole-Cell Configuration: Gentle suction is applied to rupture the cell membrane patch

under the pipette tip, establishing electrical and chemical continuity between the pipette and

the cell interior.

Voltage Clamp: The neuron's membrane potential is held at a constant level (e.g., -60 mV)

by a voltage-clamp amplifier.

Agonist Application: A known concentration of an AMPA receptor agonist (like AMPA or

kainate) is rapidly applied to the neuron, causing the receptor channels to open and

generating an inward current.

Antagonist Application: The experiment is repeated in the presence of varying concentrations

of GYKI 52466, which is co-applied with the agonist.

Data Analysis: The reduction in the peak amplitude of the agonist-induced current in the

presence of GYKI 52466 is measured. This data is used to generate a dose-response curve

and calculate the IC₅₀ value.
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Figure 2: Experimental workflow for whole-cell voltage-clamp recordings.

In Vivo: Anticonvulsant Activity Assessment
Models of induced seizures in rodents are used to evaluate the anticonvulsant efficacy of GYKI

52466. The sound-induced seizure model in DBA/2 mice is a common example.[8]
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Methodology:

Animal Model: DBA/2 mice, which are genetically susceptible to audiogenic (sound-induced)

seizures, are used.[8]

Drug Administration: Animals are divided into control (vehicle) and treatment groups. GYKI

52466 is administered intraperitoneally (i.p.) at various doses (e.g., 1.76-13.2 mg/kg).[8]

Seizure Induction: After a specific time interval following injection (e.g., 5-15 minutes),

individual mice are placed in a sound-attenuated chamber and exposed to a high-intensity

acoustic stimulus (e.g., a bell or siren).[8]

Behavioral Scoring: Seizure severity is scored based on observable behaviors, which may

include wild running, clonic seizures, and tonic-clonic seizures. The latency to seizure onset

and the duration of each phase are recorded.

Data Analysis: The percentage of animals protected from seizures at each dose is

calculated, and the dose that protects 50% of the animals (ED₅₀) can be determined. The

results demonstrate the compound's ability to suppress seizure activity in vivo.[8]

Conclusion
GYKI 52466 dihydrochloride is a well-characterized and highly selective non-competitive

AMPA receptor antagonist. Its unique 2,3-benzodiazepine structure allows it to allosterically

modulate the function of a key excitatory receptor in the brain, leading to potent anticonvulsant

and neuroprotective effects. The detailed understanding of its chemical properties and

mechanism of action, supported by robust quantitative data from established experimental

protocols, makes it an invaluable tool for researchers in neuroscience and drug development

professionals exploring therapeutic strategies for neurological disorders involving glutamatergic

excitotoxicity, such as epilepsy and Parkinson's disease.[9][10]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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